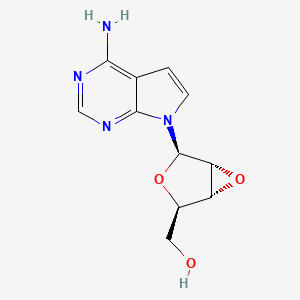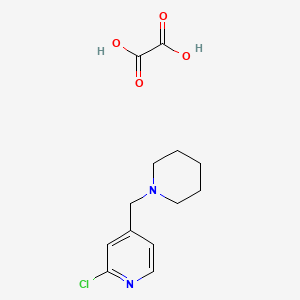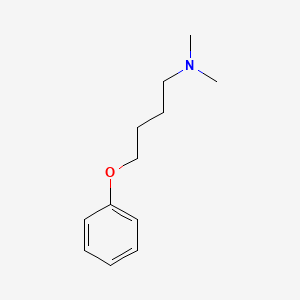
4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one
Overview
Description
4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one, also known as BDHI, is a synthetic compound that belongs to the class of isoquinolines. BDHI has been the subject of extensive research in the field of medicinal chemistry due to its potential therapeutic applications.
Scientific Research Applications
Synthesis and Chemical Properties
- A new derivative of 3,4-dihydroisoquinolin-1(2H)-one was synthesized through a mild and simple operation, demonstrating a new method for the synthesis of this compound. This synthesis method has a higher yield and involves steps like allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation (Chen Zhan-guo, 2008).
- An alternative method was developed for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, starting from methyl 2-(3-methoxy-3-oxopropyl)benzoate. This method includes steps like regiospecific conversion, Curtius rearrangement, and trapping with aniline, leading to the formation of isoquinolin-1(2H)-one skeleton (Berk Mujde, Sevil Özcan, M. Balcı, 2011).
Medicinal Chemistry and Biological Applications
- Studies on 1-benzyl-3,4-dihydroisoquinolines have led to the synthesis of lamellarin G trimethyl ether and lamellarin U. This method is significant for introducing acid-sensitive protecting groups for phenolic hydroxy functions, which are typically cleaved under harsh conditions (J. Liermann, T. Opatz, 2008).
- The synthesis and in vitro antitumor activity of isoquinolone derivatives were explored. The structure-activity relationship of these compounds led to the synthesis of 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one, showing potent antitumor activity against various human tumor cell lines (S. Cheon, Joon Yeol Lee, B. Chung, B. Choi, W. Cho, Tae Sung Kim, 1999).
Pharmacophore Development and Drug Design
- A three-step method was demonstrated for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds. This method is significant for the development of new pharmacophores and drug design, involving cross-coupling/cyclization/N-deprotection/N-alkylation sequences (Emily E. Freeman, R. Jackson, Jessica Luo, Rajen Somwaru, Alex A Sons, Andrew C. Bean, Ronald N. Buckle, R. J. Herr, 2023).
properties
IUPAC Name |
4-benzyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16-15-9-5-4-8-14(15)13(11-17-16)10-12-6-2-1-3-7-12/h1-9,13H,10-11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGVRVOLZSPHFNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=O)N1)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B3265539.png)
![4-ethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B3265544.png)








